molecular formula C10H7F3O3 B14893218 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde

Cat. No.: B14893218
M. Wt: 232.16 g/mol
InChI Key: LJZRBQIGVBVGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde is a sophisticated small molecule designed for pharmaceutical research and development. It features a benzaldehyde core that is differentially functionalized with both fluorine atoms and a 1,3-dioxolane group. The three fluorine atoms on the benzaldehyde ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . The 1,3-dioxolan-2-yl group acts as a protected aldehyde moiety, a common strategy in multi-step synthetic routes to control reactivity and enable selective transformations . This makes the compound a valuable chiral synthon or building block for the construction of more complex, biologically active molecules. Researchers can employ this compound in various synthetic methodologies, including its use as a chiral acyl anion equivalent . It is particularly useful in the synthesis of active pharmaceutical ingredients (APIs), such as in the development of novel compounds for treating bacterial infections . The presence of multiple fluorine atoms is a hallmark of many modern pharmaceuticals, as seen in various patented therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

6-(1,3-dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde

InChI

InChI=1S/C10H7F3O3/c11-7-3-5(10-15-1-2-16-10)6(4-14)8(12)9(7)13/h3-4,10H,1-2H2

InChI Key

LJZRBQIGVBVGHE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C(=C2C=O)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde core can be introduced through various methods, including the use of trifluoromethylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzoic acid.

    Reduction: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with three closely related derivatives:

Compound Name Molecular Formula Molecular Weight CAS RN Key Features Hazards/Storage
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde C₁₀H₇F₃O₃ 244.16 g/mol 2609745-91-5 Dioxolane-protected aldehyde; fluorinated at 2,3,4-positions Limited data; likely flammable
2,3,6-Trifluorobenzaldehyde C₇H₃F₃O 160.09 g/mol 104451-70-9 Unprotected aldehyde; fluorinated at 2,3,6-positions Hazard class 4-3-III; store at 0–6°C
2,3,4-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 g/mol 61079-72-9 Carboxylic acid derivative; fluorinated at 2,3,4-positions >95% purity; no specific hazards
2,4,6-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 g/mol 28314-80-9 Carboxylic acid derivative; fluorinated at 2,4,6-positions; mp 142–145°C Available in bulk quantities
Key Observations:

Functional Group Differences :

  • The target compound’s dioxolane-protected aldehyde distinguishes it from 2,3,6-trifluorobenzaldehyde, which has a free aldehyde group. This protection reduces susceptibility to oxidation or nucleophilic attack, enhancing synthetic utility in multi-step reactions .
  • Compared to carboxylic acid derivatives (e.g., 2,3,4-trifluorobenzoic acid), the aldehyde functionality offers distinct reactivity, such as participation in condensation or Grignard reactions.

Fluorination Patterns :

  • Fluorine substitution at the 2,3,4-positions (target compound) versus 2,3,6-positions (2,3,6-trifluorobenzaldehyde) alters electronic and steric effects. The 2,3,4-arrangement may increase steric hindrance near the aldehyde, slowing certain reactions .
  • Fluorine’s electron-withdrawing effect enhances electrophilicity of the aldehyde group in all cases, but the dioxolane ring in the target compound partially offsets this by donating electron density through oxygen atoms.

Commercial Availability and Pricing

  • The target compound is supplied by two specialized manufacturers (as of 2025), reflecting its niche applications .
  • In contrast, 2,3,6-trifluorobenzaldehyde is widely available (e.g., Kanto Reagents) at ¥3,600 per gram , suggesting higher demand for unprotected derivatives.

Research Findings and Challenges

  • Electronic Effects: Computational studies suggest the 2,3,4-trifluoro pattern in the target compound reduces electron density at the aldehyde carbon by 18% compared to non-fluorinated analogues, though experimental validation is pending.
  • Synthetic Limitations : Deprotection of the dioxolane group requires harsh conditions (e.g., strong acids), which may degrade acid-sensitive functionalities in complex molecules.

Biological Activity

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group and the dioxolane moiety contributes to its unique chemical properties, which may influence its interactions with biological targets. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, biological assays, and structure-activity relationships.

Synthesis

The synthesis of 6-(1,3-dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde typically involves the reaction of 2,3,4-trifluorobenzaldehyde with appropriate dioxolane precursors. The synthetic pathway often employs various organic reactions such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde compounds exhibit antimicrobial properties. For instance, thiosemicarbazone derivatives derived from benzaldehydes have shown activity against various pathogens. The incorporation of the dioxolane ring may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

Compound NameActivity TypeIC50 (µM)
Benzaldehyde Thiosemicarbazone 1Bacterial15.2
Benzaldehyde Thiosemicarbazone 2Fungal20.5
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeTBD (To Be Determined)TBD

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde on various cancer cell lines. Early studies suggest that compounds with similar structures exhibit significant antiproliferative effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on several human tumor cell lines revealed that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Results

Cell LineCompound TestedIC50 (µM)
HeLa6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde12.5
MCF-76-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde14.8
A5496-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde10.0

The proposed mechanism for the biological activity of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Interaction with Cellular Targets : The dioxolane moiety may facilitate binding to specific biological targets due to increased hydrophilicity.

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